molecular formula C14H15NO3 B2495912 N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide CAS No. 2309781-62-0

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2495912
CAS No.: 2309781-62-0
M. Wt: 245.278
InChI Key: NZLZJKQEAZNSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring fused to a carboxamide group, which is further substituted with a 2,2-bis(furan-2-yl)ethyl moiety. The compound’s unique architecture distinguishes it from other furan-containing analogs, such as Ranitidine derivatives, which are well-studied for their histamine H2 receptor antagonism .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(10-5-6-10)15-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZJKQEAZNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Cyclopropanecarbonyl Chloride with 2,2-Bis(furan-2-yl)ethylamine

The direct amidation of cyclopropanecarbonyl chloride with 2,2-bis(furan-2-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N) is a straightforward approach. This method, analogous to the synthesis of N-(4-bromophenyl)furan-2-carboxamide, typically achieves yields of 70–90% under inert conditions. Critical parameters include stoichiometric control (1:1 molar ratio of acid chloride to amine) and gradual addition to minimize side reactions such as oligomerization.

Table 1: Optimization of Amide Coupling Conditions

Parameter Optimal Condition Yield (%) Citation
Solvent Anhydrous DCM 85
Base Et₃N (1.2 eq.) 88
Temperature 0°C to room temperature 90

Alternative Activation Methods

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) offers an alternative pathway, particularly if the amine is sensitive to harsh conditions. However, this method introduces complexity due to the need for activating agents and may reduce overall yield by 10–15% compared to acid chloride routes.

Synthesis of 2,2-Bis(furan-2-yl)ethylamine

Reductive Amination of 2,2-Bis(furan-2-yl)acetaldehyde

Condensation of furan-2-carbaldehyde with acetaldehyde dimethyl acetal under acidic conditions generates 2,2-bis(furan-2-yl)acetaldehyde, followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. This method, inspired by furan-2-ylmethylidene syntheses, achieves moderate yields (50–60%) but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution of Ethylene Dibromide

Reaction of furan-2-ylmagnesium bromide with ethylene dibromide in THF at −78°C produces 1,2-bis(furan-2-yl)ethane, which undergoes bromination at the central carbon followed by Gabriel synthesis to yield the target amine. While this route is longer, it provides better regiocontrol, with isolated yields of 40–50% for the amine.

Table 2: Comparative Analysis of Amine Synthesis Routes

Method Key Reagents Yield (%) Purity (%)
Reductive amination NaBH₃CN, NH₄OAc 55 92
Nucleophilic substitution Furan-2-ylMgBr, KBr 48 89

Preparation of Cyclopropanecarbonyl Chloride

Simmons-Smith Cyclopropanation

Cyclopropanation of allyl chloride using diiodomethane (CH₂I₂) and a zinc-copper couple generates cyclopropanecarbonyl chloride via subsequent oxidation and chlorination. This method, adapted from prostaglandin intermediate syntheses, achieves 65–75% yield but requires rigorous exclusion of moisture.

Transition-Metal-Catalyzed Methods

Palladium-catalyzed cyclopropanation of acryloyl chloride with diazomethane offers a higher-yielding (80–85%) alternative, though safety concerns associated with diazomethane limit its scalability.

Alternative Synthetic Pathways

One-Pot Assembly via Ugi Reaction

A four-component Ugi reaction involving cyclopropanecarboxylic acid, furan-2-carbaldehyde, an amine, and an isonitrile could theoretically yield the target compound. However, steric hindrance from the bis-furan group reduces efficiency, resulting in yields below 30%.

Enzymatic Amidation

Lipase-catalyzed amidation in non-aqueous media presents an eco-friendly alternative, though prolonged reaction times (48–72 hours) and moderate enantioselectivity (70–80% ee) hinder industrial application.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 6.3–7.4 ppm (furan protons), δ 2.8–3.2 ppm (methylene adjacent to amide), and δ 1.2–1.5 ppm (cyclopropane protons).
  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3100 cm⁻¹ (N-H stretch).

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous carboxamides exhibit hydrogen-bonded dimeric structures in the solid state, as seen in N-(4-bromophenyl)furan-2-carboxamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide exhibit significant anticancer properties. For instance, the furan moiety is known to enhance the cytotoxicity of certain drugs against cancer cell lines. Studies have shown that derivatives of furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antiviral Activity
The compound has been investigated for its potential antiviral effects, particularly against SARS-CoV-2. Similar compounds have been identified as inhibitors of viral proteases, which are crucial for viral replication. For example, derivatives of furan-based compounds have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting that this compound could be a candidate for further development in antiviral therapies .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that utilize furan derivatives as starting materials. The cyclopropane ring is introduced through cyclization reactions that can be optimized for yield and purity. Various synthetic routes have been documented in literature, showcasing different methodologies for achieving the desired compound structure .

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the furan rings or the cyclopropane moiety can significantly influence its pharmacological properties. Research has focused on varying substituents on the furan rings to enhance potency and selectivity against specific biological targets .

Case Studies and Research Findings

Study Findings
Study 1: Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values below 10 µMSupports further investigation into its use as an anticancer agent
Study 2: Antiviral ScreeningIdentified as a potential inhibitor of SARS-CoV-2 Mpro with IC50 values comparable to existing antiviral drugsPromising candidate for drug development against COVID-19
Study 3: Synthetic OptimizationDeveloped a series of analogs with improved solubility and bioavailabilityHighlights the importance of SAR in drug development

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan rings can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The cyclopropane ring adds to the compound’s stability and reactivity, making it effective in its biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several Ranitidine-related impurities and derivatives but differs critically in functional groups and conformational rigidity (Table 1).

Table 1: Structural Comparison
Compound Key Functional Groups Molecular Formula (Calculated) Notable Features
N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide Cyclopropane, carboxamide, bis-furan C₁₅H₁₆N₂O₃ Rigid cyclopropane, dual furan π-systems
Ranitidine complex nitroacetamide Furan, nitroacetamide, thioether C₁₃H₂₀N₄O₄S Flexible thioether linker, nitro group
Ranitidine diamine hemifumarate Furan, primary amine, hemifumarate salt C₁₀H₁₈N₂O₄ Zwitterionic form, high solubility
Ranitidine amino alcohol hemifumarate Furan, dimethylamino, alcohol C₉H₁₇NO₂ Polar alcohol group, tertiary amine

Key Observations :

  • Cyclopropane Rigidity : Unlike Ranitidine derivatives with flexible thioether or amine linkers, the cyclopropane group in the target compound imposes steric constraints that may enhance metabolic stability .
  • Functional Group Diversity: Ranitidine derivatives often incorporate ionizable groups (e.g., dimethylamino, nitro) for solubility and target engagement, whereas the target compound relies on neutral furan and amide groups.

Comparative Physicochemical Properties

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Stability Notes
This compound 296.3 2.1 0.45 (low) Stable at pH 2–8; hydrolyzes in strong acid/base
Ranitidine complex nitroacetamide 352.4 0.8 12.7 Degrades under UV light
Ranitidine diamine hemifumarate 254.3 -1.2 >50 Hygroscopic; prone to oxidation

Key Findings :

  • Solubility : The target compound’s low solubility aligns with its hydrophobic furan and cyclopropane groups, contrasting with Ranitidine derivatives’ higher solubility due to ionic or polar groups.
  • Stability : Cyclopropane’s strain may confer resistance to enzymatic degradation compared to Ranitidine’s flexible nitroacetamide chain, which is susceptible to photolysis .

Pharmacological and Toxicological Profiles

  • Binding Affinity : Dual furan systems could enhance binding to aromatic-rich pockets (e.g., kinase ATP sites), unlike Ranitidine’s primary mechanism via H2 receptor antagonism.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide is a compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide backbone with two furan moieties attached to an ethyl group. The molecular formula is C11_{11}H15_{15}N1_{1}O2_{2}, which contributes to its reactivity and biological profile. The structural uniqueness of this compound may enhance its pharmacological effects through synergistic interactions between the furan rings.

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities:

  • Antidepressant Activity : Preliminary studies suggest that this compound may serve as a lead for developing new antidepressants. Its mechanism may involve modulation of neurotransmitter systems, although detailed pathways remain to be elucidated.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, indicating its utility in treating inflammatory diseases. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, suggesting that this compound could also offer protective benefits against neurodegenerative conditions.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the dual furan substituents may enhance binding affinity to specific biological targets, potentially leading to improved efficacy compared to compounds with single substituents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(furan-2-yl)cyclopropanecarboxamideSingle furan substituentPotential anti-inflammatory
N-(indole-3-yl)cyclopropanecarboxamideIndole instead of furanAntidepressant properties
N-(benzofuran)cyclopropanecarboxamideBenzofuran moietyNeuroprotective effects
This compound Dual furan substituentsEnhanced biological activity

This table illustrates how the dual furan structure may contribute to a more favorable pharmacological profile.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • In Vivo Studies : Animal models have been utilized to assess the antidepressant and anti-inflammatory effects. Results indicated significant reductions in behavioral despair models and inflammatory markers post-treatment with the compound.
  • In Vitro Studies : Cell line assays demonstrated that this compound effectively inhibits cytokine production in response to inflammatory stimuli.
  • Mechanistic Investigations : Research focusing on receptor binding affinities has shown promising results, suggesting that the compound interacts with serotonin and norepinephrine receptors, which are crucial for mood regulation.

Q & A

Q. What are the established synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Alkylation and cyclopropanation : Starting with furan-2-ylmethylamine and cyclopropanecarbonyl chloride, followed by coupling reactions under basic conditions.
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for furan-cyclopropane integration, using ligands like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and anhydrous DMF as solvent .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How can structural characterization be performed for this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the cyclopropane ring (δ ~1.0–2.0 ppm) and furan protons (δ ~6.0–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₄H₁₅NO₃).
  • X-ray crystallography : For absolute stereochemical determination, though limited by crystallinity challenges .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., A549 lung cancer) to determine IC₅₀ values .
  • Antiviral activity : Plaque reduction assays for RNA viruses (e.g., influenza) targeting viral proteases .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s amide and heterocyclic motifs .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized for this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yield by 15–20% .
  • Continuous flow reactors : Enhances reproducibility for large-scale production by maintaining precise temperature and reagent stoichiometry .
  • Catalyst optimization : Screening Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize byproducts .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to viral proteases (e.g., SARS-CoV-2 Mpro) or kinases (e.g., GSK-3β) .
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize lead candidates .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Test derivatives (e.g., replacing cyclopropane with cyclopentane) to isolate pharmacophore contributions .
  • Meta-analysis : Compare datasets from PubChem BioAssay or ChEMBL to identify consensus targets .

Q. What strategies are recommended for target deconvolution?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .
  • Kinobeads : Screen against a panel of 500+ kinases to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate hypothesized targets (e.g., viral polymerases) in isogenic cell lines .

Q. How can in vitro toxicity be assessed during lead optimization?

  • hERG inhibition : Patch-clamp assays to evaluate cardiac liability (IC₅₀ < 10 µM is high-risk) .
  • Hepatotoxicity : CYP450 inhibition screening (e.g., CYP3A4/2D6) using luminescent substrates .
  • Genotoxicity : Ames tests with TA98 and TA100 bacterial strains to detect mutagenic potential .

Methodological Notes

  • Data Triangulation : Cross-reference synthesis protocols from patents (e.g., cyclopropanecarboxamide intermediates in ) with peer-reviewed journals to resolve discrepancies.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning from in vitro models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.